1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

Catalog No.
S796172
CAS No.
36640-52-5
M.F
C17H14N2O
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

CAS Number

36640-52-5

Product Name

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

IUPAC Name

3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-12H,1H3

InChI Key

PUUGVPPTLNTKIM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
  • Heterocyclic Chemistry

    1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde belongs to the class of pyrazole derivatives, a well-studied group of heterocyclic compounds containing a five-membered ring with two nitrogen atoms. Research in heterocyclic chemistry often focuses on the synthesis, characterization, and exploration of novel properties of these compounds .

  • Medicinal Chemistry

    Pyrazole derivatives have been investigated for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The presence of the aldehyde functional group (-CHO) in 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde further expands its potential for functionalization and development of new drug candidates. However, specific research on the biological activity of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is not yet widely reported.

  • Material Science

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound characterized by its pyrazole ring structure. Its molecular formula is C17H14N2OC_{17}H_{14}N_{2}O, and it has a molecular weight of approximately 262.31 g/mol. This compound features a phenyl group and a p-tolyl group, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is typically found as a solid at room temperature and has been studied for its chemical reactivity and biological activity .

Typical of aldehydes and pyrazoles. Some notable reactions include:

  • Nucleophilic Addition: The aldehyde functional group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds.
  • Electrophilic Aromatic Substitution: Due to the presence of aromatic rings, the compound may undergo electrophilic substitution reactions, allowing for the introduction of substituents onto the aromatic systems.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The initial formation of the pyrazole ring can be achieved through condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Aldehyde Introduction: The aldehyde group can be introduced through oxidation of corresponding alcohols or via formylation techniques.
  • Functional Group Modifications: Subsequent reactions may involve functionalization to introduce the phenyl and p-tolyl groups.

These methods allow for the efficient synthesis of this compound while maintaining control over the reaction conditions .

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde has several applications across different fields:

  • Pharmaceuticals: Its structural features make it a candidate for drug development, particularly in creating anti-inflammatory or antimicrobial agents.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: The compound may also find applications in developing new materials with specific properties owing to its unique chemical structure .

Interaction studies involving 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde focus on its behavior in biological systems. These studies often assess how the compound interacts with various biological targets, including enzymes and receptors. Key findings include:

  • Binding Affinity: Research indicates varying binding affinities to specific proteins, which could elucidate its mechanism of action as a potential therapeutic agent.
  • Synergistic Effects: Studies suggest that this compound may exhibit synergistic effects when combined with other pharmacological agents, enhancing efficacy against certain diseases .

Several compounds share structural similarities with 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylphenyl)-3-(p-tolyl)-1H-pyrazoleSimilar pyrazole structureExhibits distinct electronic properties
4-AminoantipyrineContains an amino groupKnown for analgesic and antipyretic properties
3-(p-Tolyl)-1H-pyrazoleLacks an aldehyde groupFocused on neuroprotective effects

These compounds highlight the unique aspects of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, particularly its aldehyde functionality, which may enhance its reactivity and potential applications compared to others .

The historical foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental understanding of this heterocyclic system. Knorr's groundbreaking discovery emerged from his investigation of the condensation reaction between acetoacetic ester and phenylhydrazine, leading to the synthesis of the first known 5-pyrazolone compound. This seminal work established the conceptual framework for understanding pyrazole structures as five-membered heterocyclic rings containing three carbon atoms and two adjacent nitrogen atoms.

The subsequent development of pyrazole chemistry gained momentum through the contributions of Hans von Pechmann in 1898, who developed a classical synthetic method for pyrazole synthesis using acetylene and diazomethane. This methodological advancement provided researchers with reliable approaches for constructing the pyrazole ring system, establishing the foundation for systematic exploration of substituted pyrazole derivatives. The early synthetic achievements were complemented by the work of Buchner in 1889, who discovered pyrazole through the decarboxylation of 3,4,5-tricarboxylic acid.

The recognition of pyrazole derivatives as alkaloids due to their unique pharmacological effects on human beings marked a significant milestone in the historical development of this chemical class. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 represented the first documented natural occurrence of a pyrazole derivative, challenging the previously held belief that pyrazoles could not be obtained naturally. This discovery expanded the understanding of pyrazole chemistry beyond purely synthetic compounds to include naturally occurring systems.

The evolution of pyrazole synthetic methodologies progressed from traditional reflux-based approaches to more sophisticated techniques including microwave-assisted synthesis, ultrasound synthetic technologies, and combinatorial synthetic procedures. These technological advancements addressed the limitations of early synthetic methods, particularly the extended reaction times and limited yields associated with conventional heating approaches. The development of one-pot multicomponent synthesis and solution-free synthesis approaches further enhanced the efficiency and environmental sustainability of pyrazole preparation methods.

Position of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in Modern Heterocyclic Chemistry

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde occupies a distinctive position within the contemporary landscape of heterocyclic chemistry as a highly functionalized pyrazole derivative incorporating multiple aromatic substituents and a reactive aldehyde group. The compound's molecular formula C₁₇H₁₄N₂O and molecular weight of 262.31 reflect its substantial structural complexity compared to the parent pyrazole system. This increased complexity positions the compound as an advanced heterocyclic system that demonstrates the evolution from simple pyrazole rings to sophisticated, multi-functional derivatives.

The structural architecture of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde exemplifies the modern approach to heterocyclic design, where specific substitution patterns are strategically incorporated to achieve desired chemical and physical properties. The presence of both phenyl and p-tolyl aromatic substituents at the 1- and 3-positions respectively creates a compound with enhanced stability and unique electronic characteristics compared to simpler pyrazole derivatives. The positioning of the aldehyde functional group at the 4-position provides a reactive site for further chemical transformations while maintaining the integrity of the pyrazole ring system.

Contemporary heterocyclic chemistry recognizes compounds like 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde as valuable intermediates in the synthesis of more complex molecular architectures. The compound serves as a bridge between fundamental pyrazole chemistry and advanced synthetic applications, demonstrating how classical heterocyclic systems can be modified and functionalized to meet modern synthetic requirements. The integration of multiple aromatic systems within a single molecule reflects the current trend toward designing compounds that combine structural stability with functional versatility.

The compound's position in modern heterocyclic chemistry is further reinforced by its role as a representative example of how traditional synthetic methodologies can be applied to create structurally sophisticated molecules. The synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde typically involves established procedures such as the Vilsmeier-Haack formylation reaction, demonstrating the continued relevance of classical synthetic approaches in contemporary chemical research. This connection between historical synthetic methods and modern compound design illustrates the evolutionary continuity within heterocyclic chemistry.

Significance in Synthetic Organic Chemistry

The significance of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in synthetic organic chemistry stems primarily from its dual role as both a synthetic target and a versatile intermediate for further chemical transformations. The aldehyde functional group present in the compound provides exceptional reactivity for numerous synthetic applications, including condensation reactions, oxidation processes, and nucleophilic addition reactions. This functional group versatility makes the compound particularly valuable for the construction of complex molecular frameworks through well-established synthetic pathways.

The compound's structural features enable its participation in a wide range of chemical reactions that are fundamental to synthetic organic chemistry. The aldehyde group can undergo condensation reactions with active methylene compounds, reactions with semicarbazide and thiosemicarbazide derivatives, and interactions with various amine systems. These reaction capabilities position 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde as a key building block for the synthesis of more complex heterocyclic systems and pharmaceutical intermediates.

Table 1: Key Synthetic Transformations of Pyrazole-4-carbaldehydes

Reaction TypeReagentsConditionsProductsYield Range
Vilsmeier-Haack FormylationPhosphorus oxychloride, Dimethylformamide0-70°C, 3 hoursPyrazole-4-carbaldehydes81-89%
Condensation with Thiohydantoin2-Thiohydantoin, Sodium acetateReflux in acetic acid, 24 hoursThioxoimidazolidin-4-one derivatives70-85%
Reduction with Sodium BorohydrideSodium tetrahydridoborate, EthanolRoom temperature, 1 hourPyrazole-4-methanol derivatives85-95%
Oxidation with Potassium PermanganatePotassium permanganate, Water-pyridineElevated temperaturePyrazole-4-carboxylic acids80-90%

The synthetic significance of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde extends to its role in medicinal chemistry applications, where pyrazole derivatives have demonstrated extensive biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of this compound provides a foundation for structure-activity relationship studies and the development of bioactive compounds with optimized therapeutic profiles.

Table 2: Synthetic Applications of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

Application CategorySpecific UseSynthetic AdvantageReference Methods
Pharmaceutical IntermediatesAnticancer compound synthesisHigh reactivity of aldehyde groupCondensation with heterocyclic amines
Heterocyclic SynthesisMulti-ring system constructionStable pyrazole backboneCyclization reactions
Combinatorial ChemistryLibrary generationMultiple reaction sitesParallel synthesis approaches
Material ScienceFunctional polymer synthesisAromatic stabilityPolymerization reactions

The compound's importance in synthetic organic chemistry is further demonstrated by its accessibility through established synthetic methodologies and its stability under various reaction conditions. The synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be achieved through reliable protocols that have been optimized for both laboratory-scale and potentially larger-scale production. This synthetic accessibility ensures that the compound can serve as a practical starting material for diverse synthetic projects.

The structural complexity of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde also contributes to its significance as a model compound for studying the reactivity patterns of substituted pyrazole systems. The presence of both electron-donating and electron-withdrawing substituents within the molecule creates opportunities for investigating regioselectivity and reaction mechanisms in heterocyclic chemistry. These studies contribute to the broader understanding of pyrazole reactivity and inform the design of new synthetic strategies for related compounds.

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Wikipedia

1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

Dates

Modify: 2023-08-15

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